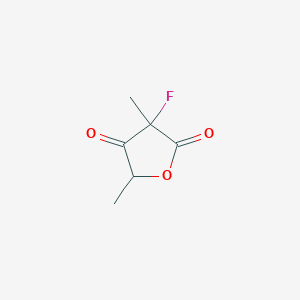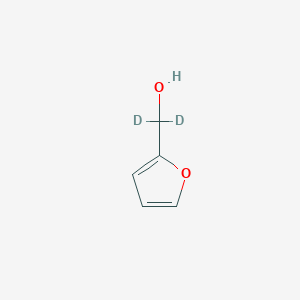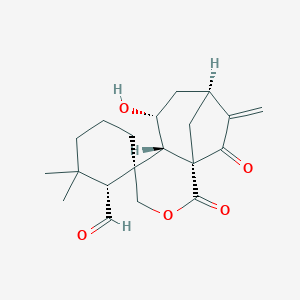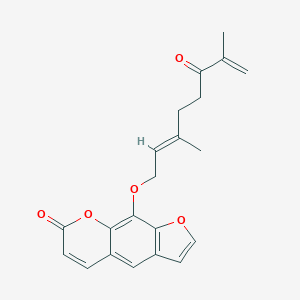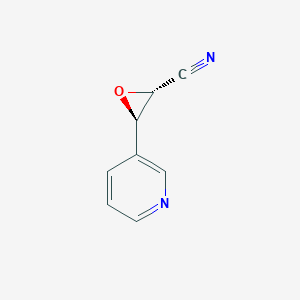
(2R,3S)-3-pyridin-3-yloxirane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-3-pyridin-3-yloxirane-2-carbonitrile, commonly known as PYC, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. PYC is a chiral molecule with two stereocenters and is widely used in the synthesis of various drugs and biologically active molecules.
Mécanisme D'action
The mechanism of action of PYC is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways. PYC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Effets Biochimiques Et Physiologiques
PYC has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are key factors in the development of many chronic diseases. PYC has also been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, PYC has been found to have a neuroprotective effect and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
PYC has several advantages as a research tool, including its high purity and stability. It is also relatively easy to synthesize, making it readily available for use in laboratory experiments. However, one limitation of using PYC in lab experiments is that it can be toxic at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of PYC. One area of research is the development of PYC-based drugs for the treatment of neurodegenerative diseases. Another area of research is the study of PYC's potential as an anticancer agent. Additionally, the study of PYC's mechanism of action and its effects on various signaling pathways could lead to the development of new therapeutic targets for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of PYC can be achieved through various methods, including the reaction of pyridine with epichlorohydrin and sodium cyanide. The reaction takes place in the presence of a strong base and results in the formation of PYC as a white solid. Another method involves the reaction of pyridine with epichlorohydrin and potassium cyanide in the presence of a phase transfer catalyst. This method has been found to be more efficient and yields higher purity of PYC.
Applications De Recherche Scientifique
PYC has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. PYC has also been found to have a neuroprotective effect and is being studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
110038-42-1 |
|---|---|
Nom du produit |
(2R,3S)-3-pyridin-3-yloxirane-2-carbonitrile |
Formule moléculaire |
C8H6N2O |
Poids moléculaire |
146.15 g/mol |
Nom IUPAC |
(2R,3R)-3-pyridin-3-yloxirane-2-carbonitrile |
InChI |
InChI=1S/C8H6N2O/c9-4-7-8(11-7)6-2-1-3-10-5-6/h1-3,5,7-8H/t7-,8-/m1/s1 |
Clé InChI |
FBDWXBCIBFZIIV-SFYZADRCSA-N |
SMILES isomérique |
C1=CC(=CN=C1)[C@H]2[C@H](O2)C#N |
SMILES |
C1=CC(=CN=C1)C2C(O2)C#N |
SMILES canonique |
C1=CC(=CN=C1)C2C(O2)C#N |
Synonymes |
Oxiranecarbonitrile, 3-(3-pyridinyl)-, (2R,3S)-rel- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[6-[tert-butyl(dimethyl)silyl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate](/img/structure/B18089.png)
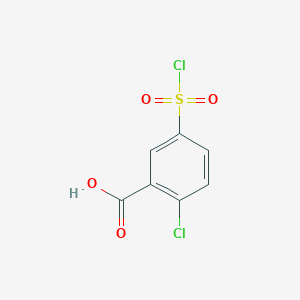
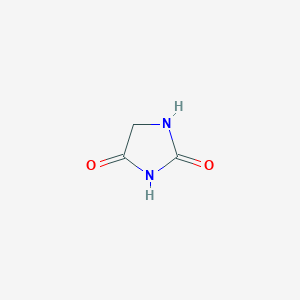
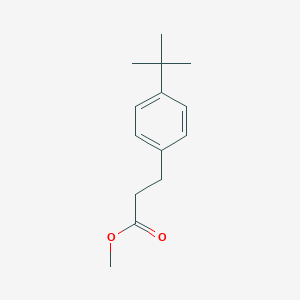
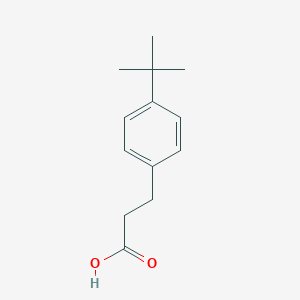
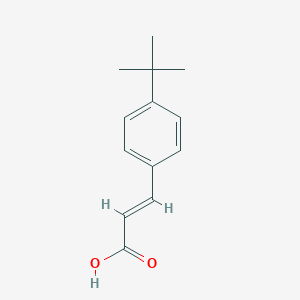
![bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate](/img/structure/B18106.png)
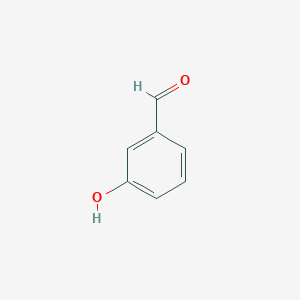
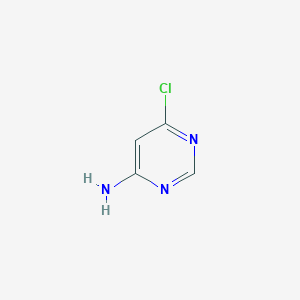
![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18121.png)
